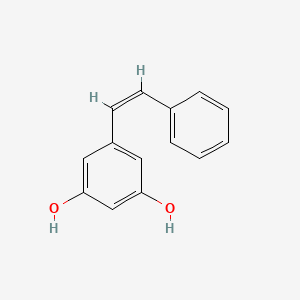
cis-Pinosylvin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-pinosylvin is a pinosylvin. It derives from a hydride of a cis-stilbene.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Research has demonstrated that cis-Pinosylvin exhibits potent anti-inflammatory properties. In vitro studies using RAW 264.7 cells showed that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound operates through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), with an IC50 value for IL-6 inhibition reported at 32.1 µM . Furthermore, in vivo studies indicated that a dosage of 30 mg/kg reduced paw edema in a carrageenan-induced model by downregulating inflammatory mediators .
| Study | IC50 (µM) | Effect |
|---|---|---|
| TNF-α Inhibition | - | Significant reduction observed |
| IL-6 Inhibition | 32.1 | Effective in LPS-stimulated cells |
| NO Production Inhibition | 39.9 | Comparable to positive control |
Antioxidant Activity
The antioxidant potential of this compound has been explored extensively. It has been shown to enhance the expression levels of heme oxygenase-1 (HO-1), which is associated with protective effects against oxidative stress . The compound's ability to scavenge free radicals contributes to its therapeutic potential in age-related diseases such as Alzheimer's disease and macular degeneration.
Antimicrobial Properties
This compound exhibits antimicrobial activity, particularly against foodborne pathogens such as Campylobacter spp. . This property makes it a candidate for use in antimicrobial food packaging systems, potentially extending shelf life and ensuring food safety.
Anticancer Activity
This compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies indicate that it can induce cell cycle arrest and apoptosis in colorectal adenocarcinoma cells with an IC50 value of 47.4 µg/mL . Its mechanism includes the downregulation of cyclins and upregulation of tumor suppressor genes like p53 .
| Cancer Type | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Colorectal Adenocarcinoma | 47.4 | Induces apoptosis |
| Other Cancer Lines | Varies | Cell cycle arrest |
Agricultural Applications
In agricultural settings, this compound is being investigated for its role as a natural pesticide due to its antifungal properties. It can protect plants from various pathogens, contributing to sustainable agricultural practices . Its presence in pine species provides a natural defense mechanism against pests and diseases.
Propiedades
Número CAS |
106325-78-4 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
5-[(Z)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6- |
Clave InChI |
YCVPRTHEGLPYPB-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















